4-Hydroxy Ramelteon

Description

BenchChem offers high-quality 4-Hydroxy Ramelteon suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy Ramelteon including the price, delivery time, and more detailed information at info@benchchem.com.

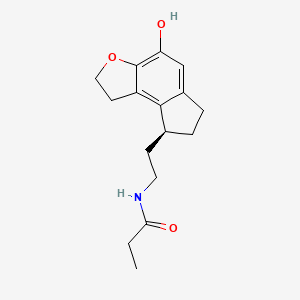

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[(8S)-4-hydroxy-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-14(19)17-7-5-10-3-4-11-9-13(18)16-12(15(10)11)6-8-20-16/h9-10,18H,2-8H2,1H3,(H,17,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMQCJSLRUTQQH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: 4-Hydroxy Ramelteon: A Guide to Synthesis and Characterization

An In-depth Technical Guide for Drug Development Professionals

Abstract: 4-Hydroxy Ramelteon is a key metabolite of Ramelteon, a selective MT1/MT2 receptor agonist used in the treatment of insomnia.[1][2] The availability of a pure reference standard of this metabolite is critical for pharmacokinetic, drug metabolism, and safety studies. This guide provides a comprehensive overview of a proposed synthetic pathway for 4-Hydroxy Ramelteon and details the analytical methodologies required for its complete characterization. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind experimental choices to ensure reproducibility and accuracy for researchers in drug development.

Introduction: The Significance of 4-Hydroxy Ramelteon

Ramelteon is a highly selective agonist for the melatonin MT1 and MT2 receptors, approved for the treatment of insomnia, particularly difficulties with sleep onset.[3] Upon administration, it undergoes extensive first-pass metabolism in the liver, primarily through oxidation via hydroxylation and carbonylation, followed by glucuronide conjugation.[2][4] The cytochrome P450 isozyme CYP1A2 is the major enzyme involved in its metabolism.[1][5]

While the M-II metabolite is the most prevalent in serum, other hydroxylated derivatives are formed, including 4-Hydroxy Ramelteon.[1][5] The IUPAC name for this specific metabolite is N-[2-(4-hydroxy-[(8S)-1, 6, 7, 8-tetrahydro-2H-indeno[5, 4-b]furan-8-yl])ethyl]propanamide.[6] Understanding the pharmacological profile and clearance pathways of such metabolites is a regulatory and scientific necessity. Therefore, a robust and reliable method for synthesizing and characterizing 4-Hydroxy Ramelteon is essential for creating certified reference standards for use in metabolic profiling and toxicology assays.[7]

Proposed Chemical Synthesis of 4-Hydroxy Ramelteon

Causality of the Synthetic Strategy: The core challenge is the regioselective introduction of a hydroxyl group onto the aromatic portion of the indeno[5,4-b]furan ring system. Direct hydroxylation of Ramelteon would likely result in a mixture of isomers and low yields. Therefore, a more controlled approach is to begin with a starting material that already contains the necessary functionality. We propose using a 4-benzyloxy-substituted 2,3-dihydrobenzofuran as the key starting building block. The benzyl group serves as a robust protecting group for the phenol, stable to the conditions of the subsequent annulation and side-chain formation steps, and can be cleanly removed in the final step via hydrogenolysis.

Experimental Protocol: A Step-by-Step Approach

-

Step 1: Friedel-Crafts Acylation to Form the Tricyclic Ketone Precursor.

-

Reaction: 4-(Benzyloxy)-2,3-dihydrobenzofuran is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl₃).

-

Rationale: This is a classic Friedel-Crafts acylation to introduce the acyl chain, followed by an intramolecular cyclization to form the five-membered ring, yielding the tricyclic ketone core. The reaction is directed to the position para to the activating ether oxygen.

-

Procedure: To a cooled (0 °C) suspension of AlCl₃ in dichloromethane (DCM), add 3-chloropropionyl chloride, followed by a dropwise addition of a solution of 4-(benzyloxy)-2,3-dihydrobenzofuran in DCM. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours. Quench the reaction by carefully pouring it onto ice, and extract the product with DCM. Purify by column chromatography.

-

-

Step 2: Horner-Wadsworth-Emmons Olefination.

-

Reaction: The ketone from Step 1 is reacted with diethyl (cyanomethyl)phosphonate in the presence of a strong base like sodium hydride (NaH).

-

Rationale: This reaction converts the ketone into an α,β-unsaturated nitrile.[8] This intermediate is crucial for introducing the two-carbon side chain and the nitrogen atom required for the final structure.

-

Procedure: To a solution of diethyl (cyanomethyl)phosphonate in dry tetrahydrofuran (THF) at 0 °C, add NaH portion-wise. After gas evolution ceases, add a solution of the tricyclic ketone in THF. Stir for 4 hours at room temperature. Quench with saturated ammonium chloride solution and extract with ethyl acetate. Purify the product by column chromatography.

-

-

Step 3: Asymmetric Reduction of the Nitrile.

-

Reaction: The α,β-unsaturated nitrile is subjected to an asymmetric reduction using a chiral catalyst system.

-

Rationale: This is the key chirality-inducing step. A copper-catalyzed hydrosilylation using a chiral phosphine ligand (e.g., Walphos-type) can achieve high enantioselectivity, establishing the desired (S)-stereocenter.[9] This is followed by reduction of the nitrile group to a primary amine. A nickel-catalyzed reduction can be employed for this transformation.[8]

-

Procedure: In a nitrogen-purged glovebox, combine the unsaturated nitrile, a Cu(II) catalyst, and a chiral ligand in a mixture of toluene and t-butanol. Add polymethylhydrosiloxane (PMHS) and stir at room temperature for 15-20 hours.[9] After workup, the resulting chiral nitrile is reduced using a nickel catalyst under a hydrogen atmosphere to yield the chiral amine.

-

-

Step 4: Acylation of the Amine.

-

Reaction: The chiral amine is acylated using propionyl chloride in the presence of a base.

-

Rationale: This step forms the final propionamide side chain of the target molecule. A mild base like triethylamine or pyridine is used to neutralize the HCl byproduct.

-

Procedure: Dissolve the amine in DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of propionyl chloride. Stir for 2 hours. Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain the protected 4-Hydroxy Ramelteon.

-

-

Step 5: Deprotection to Yield 4-Hydroxy Ramelteon.

-

Reaction: The benzyl protecting group is removed by catalytic hydrogenation.

-

Rationale: Hydrogenolysis with palladium on carbon (Pd/C) is a standard and highly effective method for cleaving benzyl ethers without affecting other functional groups in the molecule.

-

Procedure: Dissolve the product from Step 4 in ethanol or methanol. Add 10% Pd/C catalyst. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously for 8-12 hours. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, 4-Hydroxy Ramelteon. Purify by recrystallization or chromatography.

-

Visualization of Synthetic Pathway

Caption: Proposed synthetic pathway for 4-Hydroxy Ramelteon.

Characterization and Quality Control

Rigorous analytical characterization is required to confirm the identity, purity, and stereochemistry of the synthesized 4-Hydroxy Ramelteon. A multi-technique approach ensures a comprehensive and reliable assessment.

Analytical Workflow

Caption: Analytical workflow for the characterization of 4-Hydroxy Ramelteon.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The introduction of the C4-hydroxyl group will induce predictable shifts in the aromatic region compared to Ramelteon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected monoisotopic mass for 4-Hydroxy Ramelteon (C₁₆H₂₁NO₃) is 275.1521 g/mol . Tandem MS (MS/MS) can be used to study fragmentation patterns, which provides further structural confirmation.[4]

| Technique | Parameter | Expected Observation |

| ¹H NMR | Aromatic Protons | Two doublets in the aromatic region, with coupling constants typical for ortho-protons. Shifts will be influenced by the electron-donating hydroxyl group. |

| Aliphatic Protons | Complex multiplets for the tetrahydroindeno furan core and the ethyl side chain, similar to Ramelteon.[12] | |

| Hydroxyl Proton | A broad singlet, which is exchangeable with D₂O. | |

| ¹³C NMR | Aromatic Carbons | Signals for 10 aromatic carbons. The carbon bearing the -OH group (C4) will be significantly shifted downfield. |

| Aliphatic Carbons | Signals corresponding to the aliphatic rings and the propionamide side chain. | |

| HRMS (ESI+) | [M+H]⁺ | Expected m/z: 276.1594 |

| [M+Na]⁺ | Expected m/z: 298.1414 |

Chromatographic Characterization

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for determining chemical purity.

-

Chiral HPLC: This method is essential to confirm the enantiomeric purity and ensure the correct (S)-stereochemistry is present.

Conclusion

This guide provides a robust framework for the synthesis and comprehensive characterization of 4-Hydroxy Ramelteon. The proposed synthetic route leverages established chemical principles adapted for this specific metabolite, emphasizing control over regiochemistry and stereochemistry. The detailed analytical workflow ensures that the final compound meets the stringent identity and purity requirements for a pharmaceutical reference standard. By explaining the causality behind the chosen methods, this document serves as a practical and scientifically grounded resource for researchers in drug metabolism and pharmaceutical development.

References

-

Miyamoto, M. (n.d.). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ramelteon. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Ramelteon. Retrieved from [Link]

-

Drugs.com. (2024). Ramelteon Monograph for Professionals. Retrieved from [Link]

-

Obach, R. S., et al. (2008). Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics. PubMed. Retrieved from [Link]

-

Zhu, Y., et al. (2019). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. ResearchGate. Retrieved from [Link]

-

Hreczycho, G., et al. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. PMC. Retrieved from [Link]

-

Hreczycho, G., et al. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. ACS Publications. Retrieved from [Link]

-

Lan, L., et al. (2014). A Novel and Practical Synthesis of Ramelteon. ResearchGate. Retrieved from [Link]

-

Jain, D., & Basniwal, P. K. (2014). Determination of Ramelteon in Tablet Dosage Form by Novel Validated Spectrophotometric Methods. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Wang, Z., et al. (2019). Three‐Step Total Synthesis of Ramelteon via a Catellani Strategy. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of ramelteon and its intermediates.

- Google Patents. (n.d.). Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation.

-

Patil, S. D., et al. (2012). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. ResearchGate. Retrieved from [Link]

-

Patil, S. D., et al. (2014). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Arabian Journal of Chemistry. Retrieved from [Link]

-

Jain, D., & Basniwal, P. K. (2014). Determination of Ramelteon in Tablet Dosage Form by Novel Validated Spectrophotometric Methods. ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001859). Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of ramelteon.

-

Veeprho. (n.d.). 4-Hydroxy Ramelteon | CAS 1204581-50-9. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

accessdata.fda.gov. (2005). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]

-

Nishiyama, K., et al. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Karger Publishers. Retrieved from [Link]

-

ResearchGate. (2014). Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. Retrieved from [Link]

Sources

- 1. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ramelteon - Wikipedia [en.wikipedia.org]

- 3. turkjps.org [turkjps.org]

- 4. Ramelteon | C16H21NO2 | CID 208902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. 4-Hydroxy Ramelteon - SRIRAMCHEM [sriramchem.com]

- 8. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US8242291B2 - Process for the preparation of ramelteon - Google Patents [patents.google.com]

- 13. CN105277628A - Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation - Google Patents [patents.google.com]

- 14. Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase - Arabian Journal of Chemistry [arabjchem.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy Ramelteon

Introduction

4-Hydroxy Ramelteon, also known by its metabolite designation M-II, is the principal and pharmacologically active metabolite of Ramelteon, a selective melatonin receptor agonist used in the treatment of insomnia. This technical guide provides a comprehensive overview of the chemical properties of 4-Hydroxy Ramelteon, intended for researchers, scientists, and drug development professionals. The information presented herein is curated to support analytical method development, metabolic studies, and further research into the pharmacological and toxicological profile of this significant metabolite.

While Ramelteon is the administered drug, the systemic exposure to 4-Hydroxy Ramelteon is substantially higher, making its chemical and pharmacological characterization crucial for a complete understanding of Ramelteon's in vivo activity and safety profile.[1][2] This guide delves into the compound's structure, physicochemical characteristics, analytical methodologies for its quantification and characterization, and its pharmacological context.

Chemical Identity and Structure

4-Hydroxy Ramelteon is the product of aromatic hydroxylation of the indane ring of Ramelteon. This metabolic transformation is primarily mediated by the cytochrome P450 enzyme CYP1A2.[1]

Chemical Structure:

Caption: Chemical Structure of 4-Hydroxy Ramelteon.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (S)-N-[2-(4-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide | |

| Metabolite Name | M-II | [1][2] |

| CAS Number | 1204581-50-9 | |

| Molecular Formula | C₁₆H₂₁NO₃ | |

| Molecular Weight | 275.34 g/mol |

Physicochemical Properties

The introduction of a hydroxyl group to the Ramelteon molecule is expected to increase its polarity and aqueous solubility compared to the parent drug. The available experimental and predicted data are summarized below.

Table 2: Physicochemical Data

| Property | Value | Method/Source |

| Melting Point | 145-147 °C | Experimental |

| Appearance | Off-White Solid | |

| Solubility | Soluble in Chloroform, Methanol, Acetonitrile, and DMSO. | , |

| pKa | Data not available | N/A |

| LogP | Data not available | N/A |

| Storage | -20°C |

Expertise & Experience Insight: The increased polarity of 4-Hydroxy Ramelteon due to the additional hydroxyl group has significant implications for its pharmacokinetic profile. While it contributes to a longer half-life than Ramelteon, its increased water solubility facilitates renal clearance. For analytical purposes, its solubility in common organic solvents like methanol and acetonitrile simplifies sample preparation for chromatographic analysis. The lack of publicly available experimental pKa and LogP data represents a knowledge gap; however, computational models can provide estimates for these parameters to guide formulation and analytical method development.

Synthesis and Availability

Metabolic Production: 4-Hydroxy Ramelteon is endogenously produced in the liver following the administration of Ramelteon. The primary enzyme responsible for this transformation is CYP1A2, with minor contributions from CYP2C and CYP3A4 isozymes.[1]

Caption: Metabolic conversion of Ramelteon to 4-Hydroxy Ramelteon.

Chemical Synthesis: As of the date of this guide, a detailed, publicly available, step-by-step chemical synthesis protocol for 4-Hydroxy Ramelteon has not been identified in the scientific literature. Research and development activities involving this metabolite typically rely on its isolation from metabolic systems or, more commonly, the procurement of a certified reference standard from a commercial supplier.

Authoritative Grounding: For quantitative analysis and in vitro studies, it is imperative to use a well-characterized reference standard. Several chemical suppliers offer 4-Hydroxy Ramelteon with a certificate of analysis detailing its purity and identity.

Analytical Characterization

Accurate and precise analytical methods are essential for the quantification of 4-Hydroxy Ramelteon in various matrices and for its characterization as a reference material.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of drug metabolites in biological matrices. A validated method for the simultaneous determination of Ramelteon and 4-Hydroxy Ramelteon (M-II) in human plasma has been reported.

Experimental Protocol: LC-MS/MS for Quantification in Human Plasma

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of human plasma, add an internal standard solution (e.g., Diazepam).

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is suitable (e.g., a 150 mm x 2.1 mm, 5 µm particle size column).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic modifier (e.g., methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducibility.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for 4-Hydroxy Ramelteon and the internal standard must be optimized for the specific instrument used.

-

Trustworthiness: This protocol represents a self-validating system. The use of a stable isotope-labeled internal standard, if available, is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response. Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA), including assessments of linearity, accuracy, precision, selectivity, and stability.

Caption: A typical workflow for the LC-MS/MS analysis of 4-Hydroxy Ramelteon.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Proposed HPLC-UV Method (Requires Validation)

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a phosphate buffer (pH adjusted to the range of 3-7) and acetonitrile or methanol. The exact ratio should be optimized to achieve a suitable retention time and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of Ramelteon, a wavelength in the range of 220-290 nm would be a suitable starting point for optimization.

-

Column Temperature: 30 °C.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the 4-Hydroxy Ramelteon reference standard in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare working standards by diluting the stock solution with the mobile phase.

-

Prepare samples by dissolving the material in the mobile phase to a similar concentration as the working standards.

-

Expertise & Experience Insight: When developing an HPLC-UV method, it is crucial to assess the peak purity using a photodiode array (PDA) detector to ensure that the analyte peak is not co-eluting with any impurities. Forced degradation studies should also be performed to demonstrate the stability-indicating nature of the method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. As of the compilation of this guide, experimental 1H and 13C NMR spectral data for 4-Hydroxy Ramelteon are not publicly available in the peer-reviewed literature.

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to be complex due to the presence of multiple chiral centers and overlapping signals from the aliphatic and aromatic protons. Key signals would include:

-

Aromatic protons on the indane ring system, with their chemical shifts influenced by the hydroxyl group.

-

Methylene and methine protons of the tetrahydroindeno-furan core.

-

Protons of the ethyl-propionamide side chain, including the characteristic triplet and quartet of the ethyl group.

-

-

¹³C NMR: The spectrum would show 16 distinct carbon signals corresponding to the chemical structure. The carbon atom attached to the hydroxyl group would exhibit a characteristic downfield shift compared to the corresponding carbon in Ramelteon.

Authoritative Grounding: In the absence of experimental data, researchers requiring definitive structural confirmation should consider acquiring their own NMR data using a well-characterized reference standard of 4-Hydroxy Ramelteon. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be essential for the complete and unambiguous assignment of all proton and carbon signals.

Pharmacological Context

4-Hydroxy Ramelteon is not merely an inactive metabolite; it is a pharmacologically active compound that contributes to the overall therapeutic effect of Ramelteon.

-

Receptor Binding: 4-Hydroxy Ramelteon is an agonist at the melatonin MT1 and MT2 receptors, albeit with a lower affinity than the parent drug, Ramelteon.[3] Its affinity for the MT1 and MT2 receptors is approximately one-tenth and one-fifth that of Ramelteon, respectively.[3]

-

Pharmacokinetics: Despite its lower receptor affinity, 4-Hydroxy Ramelteon circulates in the bloodstream at concentrations 20- to 100-fold higher than Ramelteon.[1][2] It also possesses a longer elimination half-life (2-5 hours) compared to Ramelteon (1-2.6 hours).[1] This combination of high exposure and a longer half-life suggests that 4-Hydroxy Ramelteon plays a significant role in the sustained sleep-promoting effects observed after Ramelteon administration.

Expertise & Experience Insight: The significant contribution of an active metabolite to the overall pharmacology of a drug is a critical consideration in drug development. Any factors that alter the metabolism of Ramelteon, such as co-administered drugs that inhibit or induce CYP1A2, will have a profound impact on the plasma concentrations of both Ramelteon and 4-Hydroxy Ramelteon, potentially altering the efficacy and safety profile of the treatment.

Conclusion

4-Hydroxy Ramelteon is a key chemical entity in the clinical pharmacology of Ramelteon. This guide has provided a detailed overview of its chemical properties, drawing from the available scientific literature. While there are existing gaps in the publicly available data, particularly concerning a direct chemical synthesis and experimental NMR characterization, the information presented here provides a solid foundation for researchers and drug development professionals. The analytical methods described, especially the LC-MS/MS protocol, offer a robust starting point for the reliable quantification of this important metabolite. As further research is conducted, a more complete chemical and physical profile of 4-Hydroxy Ramelteon will undoubtedly emerge, further enhancing our understanding of its role in therapeutics.

References

-

Nishiyama, K., Nishikawa, H., Kato, K., Miyamoto, M., Tsukamoto, T., & Hirai, K. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197–201. [Link]

-

Veeprho. (n.d.). 4-Hydroxy Ramelteon. Retrieved from [Link]

-

Wikipedia. (2023). Ramelteon. Retrieved from [Link]

-

Miyamoto, M., et al. (2009). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. CNS Neuroscience & Therapeutics, 15(1), 32-51. [Link]

-

PubChem. (n.d.). Ramelteon. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathway of ramelteon in humans. Retrieved from [Link]

Sources

The Core Mechanism of 4-Hydroxy Ramelteon: A Technical Guide for Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the mechanism of action of 4-hydroxy ramelteon (also known as M-II), the principal and pharmacologically active metabolite of the insomnia therapeutic, ramelteon. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data to elucidate the molecular interactions and functional consequences of 4-hydroxy ramelteon's engagement with its biological targets.

Introduction: The Significance of an Active Metabolite

Ramelteon is a highly selective agonist for the melatonin receptors MT1 and MT2, which are integral to the regulation of the sleep-wake cycle.[1][2] Unlike traditional hypnotics that modulate the GABAergic system, ramelteon's chronobiotic effects are mediated through the G protein-coupled receptor (GPCR) signaling cascade initiated by melatonin receptor activation.[2][3] Following oral administration, ramelteon undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, leading to the formation of several metabolites.[1][4] Among these, 4-hydroxy ramelteon (M-II) is the most abundant in systemic circulation, with exposures reported to be 20- to 100-fold higher than the parent compound.[5][6] This substantial presence necessitates a thorough understanding of its intrinsic pharmacological activity to fully comprehend the therapeutic profile of ramelteon.

Molecular Interaction with Melatonin Receptors

4-Hydroxy ramelteon exerts its pharmacological effects by acting as a full agonist at both the MT1 and MT2 melatonin receptors.[1] These receptors are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian pacemaker.[5] The binding of 4-hydroxy ramelteon to these receptors initiates a conformational change, leading to the activation of associated inhibitory G proteins (Gαi).

Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency. Radioligand binding assays are the gold standard for quantifying this interaction. In these assays, a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) competes with the unlabeled test compound (4-hydroxy ramelteon) for binding to membranes prepared from cells expressing the target receptor (e.g., Chinese Hamster Ovary (CHO) cells). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the equilibrium dissociation constant (Ki) is calculated.

Binding studies have revealed that 4-hydroxy ramelteon possesses high affinity for both MT1 and MT2 receptors, albeit with a lower affinity than the parent compound, ramelteon.[2][7]

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 4-hydroxy ramelteon for the human MT1 and MT2 receptors.

Materials:

-

Human MT1- and MT2-expressing CHO cell membranes

-

2-[¹²⁵I]-iodomelatonin (radioligand)

-

4-hydroxy ramelteon (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Methodology:

-

Membrane Preparation: Homogenize CHO cells expressing either MT1 or MT2 receptors in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of 2-[¹²⁵I]-iodomelatonin, and varying concentrations of 4-hydroxy ramelteon. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled competitor like melatonin).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[8]

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of 4-hydroxy ramelteon by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the 4-hydroxy ramelteon concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity at Melatonin Receptors

The binding of an agonist to a GPCR initiates a downstream signaling cascade. For MT1 and MT2 receptors, this involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The functional potency of 4-hydroxy ramelteon is determined by its ability to elicit this response.

Inhibition of cAMP Production

Functional assays, such as the forskolin-stimulated cAMP accumulation assay, are employed to quantify the agonist activity of 4-hydroxy ramelteon. Forskolin is a direct activator of adenylyl cyclase, and its application to cells leads to a robust increase in cAMP. An agonist at Gαi-coupled receptors like MT1 and MT2 will inhibit this forskolin-induced cAMP production in a dose-dependent manner. The concentration of the agonist that produces 50% of its maximal inhibitory effect is its IC50 value.

Consistent with its binding affinity, 4-hydroxy ramelteon is a full agonist at both MT1 and MT2 receptors, with a lower potency compared to ramelteon.[2][7]

Experimental Protocol: Forskolin-Stimulated cAMP Assay

Objective: To determine the functional potency (IC50) of 4-hydroxy ramelteon at the human MT1 and MT2 receptors.

Materials:

-

CHO cells stably expressing human MT1 or MT2 receptors

-

4-hydroxy ramelteon (test compound)

-

Forskolin

-

Cell culture medium

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Lysis buffer

Methodology:

-

Cell Culture: Culture the MT1- or MT2-expressing CHO cells to an appropriate confluency in 96-well plates.

-

Compound Addition: Pre-incubate the cells with varying concentrations of 4-hydroxy ramelteon for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).

-

Cell Lysis: Terminate the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.

-

cAMP Detection: Measure the intracellular cAMP concentration using the detection kit. The signal will be inversely proportional to the agonist activity of 4-hydroxy ramelteon.

-

Data Analysis: Plot the measured cAMP levels against the log of the 4-hydroxy ramelteon concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of 4-hydroxy ramelteon that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.

Quantitative Analysis of Receptor Interaction and Function

The following table summarizes the key quantitative parameters for 4-hydroxy ramelteon and its parent compound, ramelteon, at the human MT1 and MT2 receptors.

| Compound | Receptor | Binding Affinity (Ki, pM) | Functional Potency (IC50, pM) |

| 4-Hydroxy Ramelteon (M-II) | MT1 | 114[2][7] | 208[2][7] |

| MT2 | 566[2][7] | 1,470[2][7] | |

| Ramelteon | MT1 | 14.0[5] | 21.2[1] |

| MT2 | 112[5] | 53.4[1] |

This data clearly demonstrates that while 4-hydroxy ramelteon is less potent than ramelteon at both MT1 and MT2 receptors, it still exhibits high affinity and functional activity in the picomolar range.

Visualizing the Mechanism of Action

To further elucidate the processes described, the following diagrams illustrate the metabolic pathway, the receptor signaling cascade, and the experimental workflows.

Caption: Metabolic activation and downstream signaling of 4-hydroxy ramelteon.

Caption: Workflow for determining receptor binding affinity.

Caption: Workflow for assessing functional agonist activity.

Conclusion: A Significant Contributor to Therapeutic Effect

References

-

Kato, K., Hirai, K., Nishiyama, K., Uchikawa, O., Fukatsu, K., Ohkawa, S., Kawamata, Y., Hinuma, S., & Miyamoto, M. (2005). Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Neuropharmacology, 48(2), 301–310. [Link]

-

Miyamoto, M. (2009). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. CNS Neuroscience & Therapeutics, 15(1), 32–51. [Link]

-

U.S. Food and Drug Administration. (2005). Clinical Pharmacology and Biopharmaceutics Review(s) for Rozerem (ramelteon). [Link]

-

Nishiyama, K., Nishikawa, H., Kato, K., Miyamoto, M., Tsukamoto, T., & Hirai, K. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197–201. [Link]

-

Borja, N. L., & Daniel, K. L. (2006). Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. Innovations in Clinical Neuroscience, 3(4), 25–31. [Link]

-

Wikipedia. (2023). Ramelteon. [Link]

-

Greenblatt, D. J., & Zuo, C. (2007). Age and Gender Effects on the Pharmacokinetics and Pharmacodynamics of Ramelteon, a Hypnotic Agent Acting via Melatonin Receptors MT1 and MT2. Journal of Clinical Pharmacology, 47(4), 486–493. [Link]

-

Stein, D. J., & Lopez, A. G. (2011). Ramelteon: a novel melatonin receptor agonist for the treatment of insomnia. Expert Opinion on Investigational Drugs, 20(10), 1449-1456. [Link]

-

Dubocovich, M. L. (1988). Radioligand binding affinity and biological activity of the enantiomers of a chiral melatonin analogue. Journal of Pharmacology and Experimental Therapeutics, 246(3), 902–910. [Link]

Sources

- 1. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Age and gender effects on the pharmacokinetics and pharmacodynamics of ramelteon, a hypnotic agent acting via melatonin receptors MT1 and MT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ramelteon - Wikipedia [en.wikipedia.org]

- 5. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of 4-Hydroxy Ramelteon

An In-Depth Technical Guide to the Discovery and Characterization of 4-Hydroxy Ramelteon (M-II)

A Senior Application Scientist's Synthesis of Preclinical and Analytical Methodologies

Abstract

Ramelteon, a selective MT1/MT2 receptor agonist, represents a significant therapeutic advance in the treatment of insomnia. Its clinical efficacy is not solely attributable to the parent compound; its major human metabolite, 4-Hydroxy Ramelteon, known as M-II, plays a crucial role. This technical guide provides a comprehensive overview of the discovery, characterization, and analytical methodologies associated with M-II. We will delve into the metabolic pathways, pharmacological activity, and the experimental protocols pivotal to its identification and quantification, offering researchers and drug development professionals a detailed understanding of this critical active metabolite.

Introduction: The Significance of Ramelteon and its Metabolites

Ramelteon was developed as a novel hypnotic agent, distinguished by its unique mechanism of action targeting the melatonin receptors in the suprachiasmatic nucleus, the body's "master clock".[1] Unlike traditional hypnotics that modulate the GABA-A receptor complex, Ramelteon's chronohypnotic properties offered a new therapeutic avenue for sleep-onset insomnia with a favorable safety profile, lacking abuse potential or dependence.[1][2]

Early in its development, it was understood that Ramelteon undergoes extensive first-pass metabolism, leading to low oral bioavailability of the parent drug.[3] This metabolic profile necessitated a thorough investigation into the pharmacological activity of its metabolites, as they could significantly contribute to the overall therapeutic effect. This foresight led to the discovery of 4-Hydroxy Ramelteon (M-II), the major and pharmacologically active metabolite of Ramelteon.[4][5]

The (M-II): A Tale of Metabolic Investigation

The journey to discovering 4-Hydroxy Ramelteon began with comprehensive in vitro and in vivo metabolism studies designed to elucidate the metabolic fate of Ramelteon.

In Vitro Metabolism Studies: Pinpointing the Key Players

Initial investigations utilized human liver microsomes to map the metabolic pathways of Ramelteon. These studies revealed that Ramelteon is primarily metabolized through oxidation, specifically hydroxylation and carbonylation.[6][7] The primary cytochrome P450 isozyme responsible for this metabolism was identified as CYP1A2, with minor contributions from the CYP2C subfamily and CYP3A4.[1][7] Through these in vitro assays, several metabolites were identified, with one, later designated as M-II, being particularly prominent.

In Vivo Confirmation and Pharmacokinetic Profiling

Subsequent in vivo studies in humans confirmed the in vitro findings. Following oral administration of Ramelteon, blood samples were analyzed, revealing that M-II was the major circulating metabolite.[1] Strikingly, the systemic exposure to M-II was found to be 20- to 100-fold higher than that of the parent drug, Ramelteon.[6] Furthermore, M-II exhibited a longer half-life (2 to 5 hours) compared to Ramelteon (1 to 2.6 hours).[6] These pharmacokinetic properties strongly suggested that M-II could be a significant contributor to the sustained hypnotic effects of Ramelteon.

Characterization of 4-Hydroxy Ramelteon (M-II)

Once identified as the major metabolite, the next critical step was to characterize its pharmacological and physicochemical properties.

Structural Elucidation

Standard analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, were employed to determine the structure of M-II. These analyses confirmed that M-II is a monohydroxylated derivative of Ramelteon, with the hydroxyl group located at the 4-position of the indene ring system.

Pharmacological Characterization: An Active Contributor

The pharmacological activity of M-II was assessed through a series of in vitro and in vivo experiments.

Binding and functional studies were conducted using Chinese hamster ovary (CHO) cells expressing human melatonin receptors (MT1 or MT2).[4] These assays revealed that M-II binds to both MT1 and MT2 receptors, albeit with a lower affinity than Ramelteon.[4][5] Despite its lower potency at the receptor level, its significantly higher systemic exposure suggested a substantial overall contribution to the clinical efficacy of Ramelteon.[4]

Table 1: Comparative Receptor Binding Affinities and Potencies

| Compound | MT1 Receptor Affinity (Ki, pmol/l) | MT2 Receptor Affinity (Ki, pmol/l) | MT1 Receptor Potency (IC50, pmol/l) | MT2 Receptor Potency (IC50, pmol/l) |

| Ramelteon | Lower (Higher Affinity) | Lower (Higher Affinity) | 208 | 1470 |

| 4-Hydroxy Ramelteon (M-II) | 114 | 566 | Higher (Lower Potency) | Higher (Lower Potency) |

Data synthesized from multiple sources.[4][8]

To confirm the hypnotic effects of M-II in a living system, studies were conducted in animal models. In freely moving cats, administration of M-II resulted in a significant increase in non-REM sleep and a decrease in wakefulness, demonstrating its intrinsic sleep-promoting activity.[5][8]

Experimental Protocols

The discovery and characterization of 4-Hydroxy Ramelteon relied on a suite of established and robust experimental protocols.

Protocol for In Vitro Metabolism in Human Liver Microsomes

Objective: To identify the metabolic pathways of Ramelteon and the enzymes involved.

Methodology:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, Ramelteon, and a NADPH-generating system in a phosphate buffer (pH 7.4).

-

Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.

-

Enzyme Phenotyping (Optional): To identify the specific CYP450 enzymes involved, repeat the incubation with specific chemical inhibitors of different CYP isozymes or use recombinant human CYP enzymes.[7]

Protocol for Pharmacokinetic Analysis in Human Plasma

Objective: To determine the pharmacokinetic profile of Ramelteon and M-II in humans.

Methodology:

-

Sample Collection: Collect blood samples from human subjects at various time points following oral administration of Ramelteon.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Extraction: Perform a liquid-liquid extraction or solid-phase extraction on the plasma samples to isolate the analytes (Ramelteon and M-II) and remove interfering substances.

-

LC-MS/MS Analysis: Quantify the concentrations of Ramelteon and M-II in the extracted samples using a validated LC-MS/MS method.[9] A stable isotope-labeled internal standard, such as Ramelteon metabolite M-II-d3, can be used for accurate quantification.[10]

-

Pharmacokinetic Modeling: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both Ramelteon and M-II.

Protocol for Receptor Binding Assay

Objective: To determine the binding affinity of M-II for MT1 and MT2 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from CHO cells stably expressing either human MT1 or MT2 receptors.

-

Binding Reaction: Incubate the cell membranes with a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of the test compound (M-II or Ramelteon).

-

Incubation and Filtration: Allow the binding reaction to reach equilibrium, then rapidly filter the mixture through a glass fiber filter to separate the bound and free radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filter using a gamma counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Pathways and Workflows

Metabolic Pathway of Ramelteon to 4-Hydroxy Ramelteon (M-II)

Caption: Metabolic conversion of Ramelteon to its major active metabolite, M-II.

Experimental Workflow for M-II Discovery and Characterization

Caption: Workflow for the discovery and characterization of 4-Hydroxy Ramelteon.

Conclusion: The Integral Role of 4-Hydroxy Ramelteon

The discovery of 4-Hydroxy Ramelteon (M-II) was a pivotal moment in understanding the complete pharmacological profile of Ramelteon. It underscored the importance of thoroughly investigating drug metabolites, which can possess significant biological activity and contribute substantially to the overall therapeutic effect. The longer half-life and high systemic exposure of M-II likely contribute to the sustained efficacy of Ramelteon in promoting sleep.[4][5] For researchers and scientists in drug development, the story of M-II serves as a compelling case study in the comprehensive evaluation of drug candidates and their metabolic fate.

References

-

Nishiyama, K., Nishikawa, H., Kato, K., Miyamoto, M., Tsukamoto, T., & Hirai, K. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197-201. [Link]

-

Miyamoto, M. (2009). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. CNS Neuroscience & Therapeutics, 15(1), 32-51. [Link]

-

Wikipedia. (n.d.). Ramelteon. In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Owen, R. T. (2006). Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. Drugs of Today, 42(4), 251. [Link]

-

Obach, R. S., & Ryder, T. F. (2010). Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics. Drug Metabolism and Disposition, 38(10), 1713-1722. [Link]

-

U.S. Food and Drug Administration. (2005). Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

-

ResearchGate. (n.d.). Metabolic pathway of ramelteon in humans. [Link]

-

Zlotos, D. P. (2014). Pharmacokinetic and pharmacodynamic evaluation of ramelteon: an insomnia therapy. Expert Opinion on Drug Metabolism & Toxicology, 10(1), 125-135. [Link]

-

Dr. Oracle. (2025, October 11). What is Ramelteon (melatonin receptor agonist)?[Link]

-

Basniwal, P. K., Singh, A., & Sharma, G. (2014). Determination of Ramelteon in Tablet Dosage Form by Novel Validated Spectrophotometric Methods. Turkish Journal of Pharmaceutical Sciences, 11(3), 323-328. [Link]

-

Kumazawa, T., Hasegawa, C., Lee, X. P., Sato, K., & Seno, H. (2014). High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 32(2), 311-318. [Link]

Sources

- 1. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Ramelteon - Wikipedia [en.wikipedia.org]

- 7. Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry | springermedicine.com [springermedicine.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-Hydroxy Ramelteon

This guide provides a comprehensive overview of the scientific methodologies and analytical reasoning employed in the structural elucidation of 4-Hydroxy Ramelteon, the principal active metabolite of the insomnia therapeutic, Ramelteon. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, experimental design, and data interpretation integral to confirming the chemical identity of this significant metabolic product.

Introduction: The Significance of Metabolite Identification

Ramelteon, a selective melatonin receptor agonist, undergoes extensive first-pass metabolism in the liver. The primary metabolite formed is 4-Hydroxy Ramelteon, also known as M-II.[1] Understanding the precise chemical structure of this metabolite is paramount for a complete comprehension of Ramelteon's pharmacokinetic and pharmacodynamic profile. The activity of M-II, which circulates at significantly higher concentrations than the parent drug, may contribute to the overall therapeutic effect and safety profile of Ramelteon.[1] Therefore, rigorous structure elucidation is a critical step in the drug development process, ensuring regulatory compliance and a thorough understanding of the drug's fate in the body.

The structural elucidation of a metabolite like 4-Hydroxy Ramelteon is a multi-faceted process that relies on the convergence of data from various sophisticated analytical techniques. The primary tools in this endeavor are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which, when used in concert, provide unambiguous evidence of a molecule's atomic composition and connectivity.

The Elucidation Pathway: A Step-by-Step Approach

The journey to confirming the structure of 4-Hydroxy Ramelteon involves a logical progression of experiments, each designed to answer specific questions about its molecular architecture.

Figure 1: A generalized workflow for the structure elucidation of a drug metabolite, such as 4-Hydroxy Ramelteon.

Part 1: Isolation and Purification - Obtaining a Pure Analyte

The initial and critical step is to obtain a pure sample of the metabolite. This is typically achieved through in vitro metabolism studies followed by chromatographic separation.

Experimental Protocol: In Vitro Metabolism and HPLC Purification

-

Incubation: Ramelteon is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for cytochrome P450 enzymes). This mimics the metabolic processes that occur in the liver.

-

Extraction: Following incubation, the mixture is treated with a solvent such as acetonitrile to precipitate proteins and extract the drug and its metabolites.

-

Chromatographic Separation: The extract is then subjected to High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with a gradient elution of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. This separates the various metabolites from the parent drug and from each other based on their polarity.

-

Fraction Collection: The eluent from the HPLC is monitored by a UV detector, and fractions corresponding to the metabolite peaks are collected. The fraction containing 4-Hydroxy Ramelteon is then concentrated for further analysis.

The choice of human liver microsomes is crucial as they contain a high concentration of the primary drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. Ramelteon is primarily metabolized by CYP1A2.[2]

Part 2: Mass Spectrometry - Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the metabolite and offers clues about its structure through the analysis of its fragmentation patterns.

Data Presentation: Mass Spectrometric Data for 4-Hydroxy Ramelteon

| Parameter | Value | Interpretation |

| Parent Ion (M+H)⁺ | m/z 276 | Indicates a molecular weight of 275 g/mol , which is 16 amu higher than Ramelteon (MW=259 g/mol ), consistent with the addition of one oxygen atom. |

| Key Fragment Ion 1 | m/z 258 | Corresponds to the loss of a water molecule (H₂O), a common fragmentation pathway for hydroxylated compounds. |

| Key Fragment Ion 2 | m/z 159 | A significant fragment that provides information about the core structure of the molecule after initial cleavages. |

Note: The exact m/z values are based on data from supplemental information regarding the metabolism of Ramelteon.[3]

Experimental Protocol: LC-MS/MS Analysis

-

Ionization: The purified metabolite is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. This generates protonated molecular ions ([M+H]^+).

-

MS1 Analysis: The first stage of mass analysis (MS1) isolates the parent ion of interest, in this case, the ion with an m/z of 276.

-

Collision-Induced Dissociation (CID): The isolated parent ion is then passed into a collision cell where it collides with an inert gas (e.g., argon). This imparts energy to the ion, causing it to fragment.

-

MS2 Analysis: The resulting fragment ions are analyzed in the second stage of mass analysis (MS2), producing a tandem mass spectrum (MS/MS).

The logical deduction from the MS data is that 4-Hydroxy Ramelteon is a mono-hydroxylated derivative of the parent drug. The fragmentation pattern helps in hypothesizing the location of the hydroxyl group.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

While MS provides the molecular formula, NMR spectroscopy is the cornerstone for unambiguously determining the precise atomic connectivity and stereochemistry of the molecule. A suite of NMR experiments is employed to piece together the molecular puzzle.

Data Presentation: Hypothetical ¹H and ¹³C NMR Data for 4-Hydroxy Ramelteon

(Note: The following data is a representative interpretation based on the known structure and general chemical shift principles, as the specific, publicly available, high-resolution NMR spectra are limited. The actual data would be obtained from the analysis of the purified metabolite.)

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.0-7.2 | d |

| 6.8-6.9 | d |

| ~4.5 | t |

| 4.0-4.2 | m |

| 3.2-3.4 | m |

| 2.8-3.0 | m |

| 2.0-2.2 | q |

| 1.8-2.0 | m |

| 1.0-1.2 | t |

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: The purified metabolite is dissolved in a deuterated solvent (e.g., deuterated methanol, MeOD, or chloroform, CDCl₃).

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling). The downfield shift of the proton at approximately 4.5 ppm is indicative of a proton attached to a carbon bearing an electronegative oxygen atom.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of the carbon at approximately 75 ppm is characteristic of a carbon atom bonded to a hydroxyl group.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular skeleton and confirming the position of the hydroxyl group by observing correlations from the proton on the hydroxyl-bearing carbon to neighboring carbons.

-

The collective data from these NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, leading to the definitive structure of 4-Hydroxy Ramelteon.

Figure 2: A conceptual diagram illustrating how 2D NMR correlations (COSY and HMBC) are used to establish the connectivity in 4-Hydroxy Ramelteon.

Part 4: Final Confirmation through Synthesis and Comparison

To provide the ultimate proof of structure, the hypothesized structure of 4-Hydroxy Ramelteon is chemically synthesized. The spectroscopic data (MS and NMR) of the synthesized reference standard are then compared with the data obtained from the isolated metabolite. An exact match in all spectroscopic properties confirms the structure beyond any reasonable doubt.

Conclusion

The structure elucidation of 4-Hydroxy Ramelteon is a systematic process that exemplifies the power of modern analytical chemistry in drug development. Through a combination of meticulous isolation techniques and the synergistic application of mass spectrometry and multi-dimensional NMR spectroscopy, the precise chemical structure of this key metabolite has been unequivocally determined. This knowledge is fundamental to ensuring the safety and efficacy of Ramelteon and serves as a testament to the rigorous scientific standards upheld in the pharmaceutical industry.

References

- Obach, R. S., & Ryder, T. F. (2010). Metabolism of Ramelteon in Human Liver Microsomes and Correlation with the Effect of Fluvoxamine on Ramelteon Pharmacokinetics. Drug Metabolism and Disposition, 38(8), 1381–1391.

-

PubChem. Ramelteon.[Link]

-

GoodRx. 9 Fluvoxamine Interactions You Should Know About.[Link]

-

Veeprho. 4-Hydroxy Ramelteon | CAS 1204581-50-9.[Link]

- Nishiyama, K., Nishikawa, H., Kato, K., et al. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197-201.

-

U.S. Food and Drug Administration. ROZEREM™ (ramelteon) tablets Label.[Link]

-

U.S. Food and Drug Administration. Clinical Pharmacology and Biopharmaceutics Review(s) for Ramelteon.[Link]

-

Hypha Discovery. Structure Elucidation and NMR.[Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001389).[Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.[Link]

-

University of Utah. Assignments of 1H and 13C NMR Resonances of Melatonin.[Link]

-

MDPI. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity.[Link]

-

ACS Publications. Chemical Aspects of Human and Environmental Overload with Fluorine.[Link]

-

YouTube. Mass Spectral Fragmentation Pathways.[Link]

-

Drugs.com. Ramelteon Prescribing Information.[Link]

-

ResearchGate. Metabolism of Ramelteon in Human Liver Microsomes and Correlation with the Effect of Fluvoxamine on Ramelteon Pharmacokinetics.[Link]

-

ResearchGate. Defining the contribution of CYP1A1 and CYP1A2 to drug metabolism using humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 KO mice.[Link]

-

MDPI. Drug–Drug Interactions Involving Intestinal and Hepatic CYP1A Enzymes.[Link]

-

Scribd. Essentials of Sleep Medicine.[Link]

-

ResearchGate. Scheme of fragmentation proposed for melatonin.[Link]

-

ResearchGate. Chemical structure and mass spectrum of melatonin fragmentation pattern.[Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000725).[Link]

-

ResearchGate. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.[Link]

-

NIH. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.[Link]

-

NIH. Safety profile of ramelteon from the perspective of physicians and pharmacists: a 20-year real-world pharmacovigilance analysis based on the FAERS database.[Link]

-

NIH. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice.[Link]

-

SGC, University of Oxford. General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz.[Link]

Sources

The Pharmacological Profile of 4-Hydroxy Ramelteon (M-II): An In-depth Technical Guide

Introduction

Ramelteon, a selective agonist of the MT1 and MT2 melatonin receptors, is a therapeutic agent primarily indicated for the treatment of insomnia, particularly difficulties with sleep onset. Upon administration, ramelteon undergoes extensive first-pass metabolism, leading to the formation of several metabolites. Among these, the monohydroxylated metabolite, designated as M-II, is the most abundant and is physiologically active. This guide provides a comprehensive technical overview of the pharmacological profile of 4-Hydroxy Ramelteon (M-II), a key contributor to the overall therapeutic effect of its parent compound. We will delve into its chemical properties, mechanism of action, receptor binding and selectivity, as well as its pharmacokinetic and pharmacodynamic profiles, supported by experimental data and methodologies.

Chemical Properties and Metabolic Formation

4-Hydroxy Ramelteon, systematically named (2S)-2-hydroxy-N-(2-[(8S)-1,6,7,8-tetrahydro-2H-indeno(5,4-b)furan-8-yl]ethyl) propionamide, is the major active metabolite of ramelteon. Its formation is a critical aspect of ramelteon's metabolic pathway.

Ramelteon is primarily metabolized in the liver through oxidation, which includes hydroxylation and carbonylation, followed by secondary metabolism to form glucuronide conjugates.[1] The principal enzyme responsible for the conversion of ramelteon to 4-Hydroxy Ramelteon (M-II) is Cytochrome P450 1A2 (CYP1A2), with minor contributions from CYP2C subfamily and CYP3A4 enzymes.[1][2] Subsequently, M-II can be further metabolized, mainly by CYP3A4.[3]

Caption: Metabolic pathway of Ramelteon to 4-Hydroxy Ramelteon (M-II).

Mechanism of Action

Similar to its parent compound, 4-Hydroxy Ramelteon (M-II) exerts its pharmacological effects as a selective agonist at the melatonin MT1 and MT2 receptors. These G-protein coupled receptors are primarily located in the suprachiasmatic nucleus (SCN) of the brain, which is the body's master clock responsible for regulating circadian rhythms and the sleep-wake cycle.

Upon binding to MT1 and MT2 receptors, 4-Hydroxy Ramelteon (M-II) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The activation of these receptors by M-II is believed to contribute to the sleep-promoting properties observed after ramelteon administration.

Caption: Signaling pathway of 4-Hydroxy Ramelteon (M-II) via MT1/MT2 receptors.

Receptor Binding and Functional Activity

In vitro studies have quantitatively characterized the binding affinity and functional potency of 4-Hydroxy Ramelteon (M-II) at human MT1 and MT2 receptors. While it is less potent than its parent compound, its significantly higher systemic exposure suggests a substantial contribution to the overall pharmacological effect.

| Compound | Receptor | Binding Affinity (Ki, pmol/L) | Functional Potency (IC50, pmol/L) |

| 4-Hydroxy Ramelteon (M-II) | MT1 | 114 | 208 |

| MT2 | 566 | 1,470 | |

| Ramelteon | MT1 | ~11.4 (10-fold higher than M-II) | ~12.2 (17-fold higher than M-II) |

| MT2 | ~113.2 (5-fold higher than M-II) | ~52.5 (28-fold higher than M-II) | |

| Melatonin | MT1 | ~45.6 (2.5-fold higher than M-II) | ~48.5 (4.3-fold higher than M-II) |

| MT2 | ~377.3 (1.5-fold higher than M-II) | ~918.75 (1.6-fold higher than M-II) |

Data compiled from studies in Chinese hamster ovary cells expressing human melatonin receptors.[4]

Experimental Protocol: Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 4-Hydroxy Ramelteon (M-II) for human MT1 and MT2 receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese hamster ovary (CHO) cells stably expressing either human MT1 or MT2 receptors are cultured to confluence.

-

Cells are harvested, and cell membranes are prepared by homogenization and centrifugation.

-

-

Binding Assay:

-

CHO cell membranes are incubated in a buffer solution (e.g., 50 mmol/l Tris-HCl).

-

A radiolabeled ligand, 2-[¹²⁵I] iodomelatonin, is added at a fixed concentration (e.g., 40 pmol/l).

-

Varying concentrations of the test compound (4-Hydroxy Ramelteon (M-II)) are added to compete with the radioligand for receptor binding.

-

The mixture is incubated for a defined period (e.g., 150 minutes) at a specific temperature (e.g., 25°C).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., melatonin).

-

The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is calculated.

-

The Ki value is then determined using the Cheng-Prusoff equation.

-

Selectivity Profile

A comprehensive screening of 4-Hydroxy Ramelteon (M-II) against a panel of 215 biological targets, including other receptors, transporters, ion channels, and enzymes, has demonstrated its high selectivity for melatonin receptors.[4] The only notable off-target affinity was for the serotonin 5-HT₂B receptor, with a Ki value of 1.75 ± 0.23 µmol/l.[4] This affinity is approximately 3,000-fold lower than its affinity for MT1 and MT2 receptors, indicating a very low potential for 5-HT₂B-mediated effects at therapeutic concentrations.[4] Furthermore, M-II showed no significant affinity for quinone reductase 2 at concentrations up to 10 μmol/l.[4]

Pharmacokinetics

The pharmacokinetic profile of 4-Hydroxy Ramelteon (M-II) is characterized by a longer half-life and substantially greater systemic exposure compared to its parent drug, ramelteon.

| Parameter | 4-Hydroxy Ramelteon (M-II) | Ramelteon |

| Tmax (Time to Peak Concentration) | 1.1 ± 0.5 hours | 0.8 ± 0.4 hours |

| Cmax (Peak Plasma Concentration) | 136 ± 36 ng/mL | 4.50 ± 4.64 ng/mL |

| t½ (Elimination Half-life) | 2.0 - 5.0 hours | 1.0 - 2.6 hours |

| Systemic Exposure (AUC) | 20- to 100-fold higher than ramelteon | - |

| Protein Binding | ~70% | ~82% |

Data from a clinical pharmacokinetic study in healthy volunteers.[4][5]

The extensive first-pass metabolism of ramelteon results in a low oral bioavailability of the parent drug (1.8%), while the systemic exposure to M-II is significantly higher.[5] Food intake has been shown to have little effect on the AUC of M-II, although the Cmax may be slightly decreased.[6]

Pharmacodynamics

Analytical Methodology

The simultaneous determination of ramelteon and 4-Hydroxy Ramelteon (M-II) in biological matrices, such as human plasma, is crucial for pharmacokinetic studies. A validated, sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for this purpose.[4][5]

Caption: Workflow for the bioanalytical determination of 4-Hydroxy Ramelteon (M-II).

Experimental Protocol: LC-MS/MS for Quantification in Human Plasma

Objective: To quantify the concentration of 4-Hydroxy Ramelteon (M-II) in human plasma.

Methodology:

-

Sample Preparation:

-

To 200 μL of human plasma, add an internal standard (e.g., diazepam).

-

Perform protein precipitation by adding a suitable organic solvent (e.g., methanol).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Inject the supernatant into a liquid chromatography system.

-

Separate the analytes using a reverse-phase column (e.g., Hedera ODS-2, 5 μm, 150 mm × 2.1 mm).

-

Employ a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous solution with a modifier (e.g., 0.1% formic acid in 10 mM ammonium acetate), delivered at a constant flow rate (e.g., 0.5 mL/min).

-

-

Mass Spectrometric Detection:

-

Introduce the eluent from the LC system into a tandem mass spectrometer.

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Utilize multiple reaction monitoring (MRM) to selectively detect and quantify the precursor-to-product ion transitions for 4-Hydroxy Ramelteon (M-II) and the internal standard.

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of 4-Hydroxy Ramelteon (M-II) into blank plasma.

-

The concentration of M-II in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range for M-II is typically 1.00 to 250 ng/mL.[4]

-

Conclusion

4-Hydroxy Ramelteon (M-II) is the major and pharmacologically active metabolite of ramelteon. While it exhibits a lower binding affinity and functional potency for MT1 and MT2 receptors compared to its parent drug, its significantly longer half-life and 20- to 100-fold greater systemic exposure underscore its crucial role in the overall therapeutic effects of ramelteon. Its high selectivity for melatonin receptors minimizes the potential for off-target effects. The well-established analytical methods for its quantification allow for precise pharmacokinetic and pharmacodynamic characterization. A thorough understanding of the pharmacological profile of 4-Hydroxy Ramelteon (M-II) is essential for researchers and drug development professionals working in the field of sleep and circadian rhythm disorders.

References

-

Nishiyama, K., et al. (2014). Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. Pharmacology, 93(3-4), 197-201. [Link]

-

Miyamoto, M. (2009). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. CNS Neuroscience & Therapeutics, 15(1), 32-51. [Link]

-

Zhang, W., et al. (2019). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography, 33(5), e4510. [Link]

-

Wikipedia. (n.d.). Ramelteon. [Link]

-

Subrahmanyam, V., et al. (2011). Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics. Drug Metabolism and Disposition, 39(9), 1594-1602. [Link]

-

Li, H., et al. (2019). LC-MS/MS Method for Simultaneous Determination of Ramelteon and Its Metabolite M-II in Human Plasma: Application to a Clinical Pharmacokinetic Study in Healthy Chinese Volunteers. PubMed, 33(5), e4510. [Link]

-

Ogawa, T., et al. (2014). High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 32(1), 82-89. [Link]

-

Food and Drug Administration. (2005). Clinical Pharmacology Biopharmaceutics Review(s). [Link]

Sources

- 1. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Melatonin Receptor Binding Affinity of 4-Hydroxy Ramelteon

This guide provides a comprehensive technical overview of the binding affinity of 4-Hydroxy Ramelteon, the major active metabolite of the insomnia therapeutic Ramelteon, for the melatonin receptors MT1 and MT2. It is intended for researchers, scientists, and drug development professionals engaged in the study of sleep pharmacology and G-protein coupled receptor (GPCR) biology.

Introduction: The Significance of Ramelteon and its Primary Metabolite